

Physical and chemical properties of Neocuproine hemihydrate

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Compound of Interest

Compound Name: Neocuproine hemihydrate

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In-Depth Technical Guide to Neocuproine Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocuproine hemihydrate, a heterocyclic organic compound, is a derivative of 1,10-phenanthroline. It is widely recognized in the scientific community for its potent and selective chelating properties, particularly for copper(I) ions. This technical guide provides a comprehensive overview of the physical and chemical properties of **Neocuproine hemihydrate**, detailed experimental protocols for its application in antioxidant capacity assays, and insights into its biological interactions and synthesis.

Physical and Chemical Properties

Neocuproine hemihydrate is a stable, off-white to light yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	References
Molecular Formula	C14H12N2 · 0.5H2O	[3]
Molecular Weight	217.27 g/mol	[3]
Appearance	White to light yellow powder	[1]
Melting Point	159 - 164 °C	[1][4]
Solubility	Soluble in methanol (50 mg/ml), ethanol (10 mg/ml), and DMSO (25 mg/ml). Slightly soluble in water.	[1]
Purity	≥99% (Assay)	[1]
Water Content (K.F.)	≤5%	[1]
Storage	Store at room temperature, protected from light and moisture.	[1]
Stability	Stable for at least 2 years after receipt when stored at room temperature.	[1]

Chemical Reactivity and Applications

The primary utility of **Neocuproine hemihydrate** stems from its ability to form a stable, brightly colored complex with copper(I) ions.[1] This 2:1 complex exhibits a maximum absorption at approximately 454 nm, a characteristic that is exploited in various analytical and research applications, including spectrophotometry and electrochemistry.[1]

One of the most prominent applications of **Neocuproine hemihydrate** is in the CUPRAC (CUPric Reducing Antioxidant Capacity) assay. This method is used to determine the total antioxidant capacity of a sample.[2][5] In the presence of antioxidants, Cu(II) is reduced to Cu(I), which then forms the colored complex with Neocuproine, allowing for the quantification of antioxidant activity.[5]



Experimental Protocols CUPRAC Antioxidant Capacity Assay

This protocol outlines the steps for determining the total antioxidant capacity of a sample using the CUPRAC assay.

Reagents:

- Copper(II) Chloride Solution (10 mM): Dissolve the appropriate amount of copper(II) chloride dihydrate in distilled water.
- Neocuproine Hemihydrate Solution (7.5 mM): Dissolve Neocuproine hemihydrate in 96% ethanol.
- Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve ammonium acetate in distilled water and adjust the pH to 7.0 using a suitable acid or base.
- Antioxidant Standard Solution (e.g., Trolox): Prepare a stock solution of a known antioxidant standard, such as Trolox, in a suitable solvent.

Procedure:

- Standard Curve Preparation: Prepare a series of dilutions of the antioxidant standard solution to generate a standard curve.
- Sample Preparation: Prepare the sample to be analyzed by dissolving it in a suitable solvent.
 Dilute the sample as necessary to ensure the absorbance reading falls within the range of the standard curve.
- Reaction Mixture: In a test tube or a microplate well, mix the following in order:
 - 1 mL of Copper(II) chloride solution
 - 1 mL of **Neocuproine hemihydrate** solution
 - 1 mL of Ammonium acetate buffer
 - x mL of the sample or standard solution

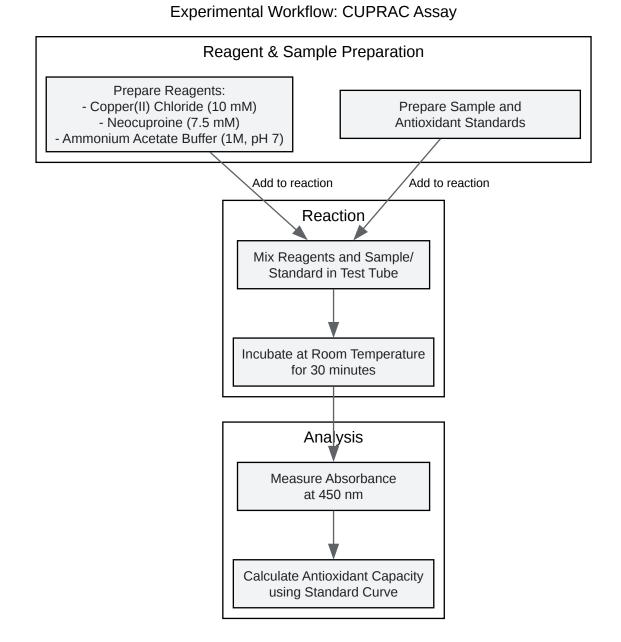


- (1.1 x) mL of distilled water to bring the final volume to 4.1 mL.
- Incubation: Incubate the reaction mixture at room temperature for 30 minutes. For certain samples, such as those containing flavonoid glycosides, incubation at 50°C for 20 minutes may be necessary to ensure complete reaction.[2]
- Absorbance Measurement: Measure the absorbance of the resulting orange-yellow Cu(I)Neocuproine complex at 450 nm against a reagent blank. The reagent blank is prepared by
 replacing the sample/standard with the same volume of the solvent used for the sample.[2]
- Calculation: Determine the antioxidant capacity of the sample by comparing its absorbance to the standard curve.

Synthesis of Neocuproine Hemihydrate via Doebner-Miller Reaction

The synthesis of Neocuproine is typically achieved through a Skraup or Doebner-Miller reaction, which involves the condensation of an aniline with an α,β -unsaturated carbonyl compound.[6]





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Figure 1. Workflow for the CUPRAC antioxidant capacity assay.

Biological Interactions and Signaling Pathways

Neocuproine hemihydrate's biological activity is intrinsically linked to its copper-chelating ability. By forming a stable complex with copper ions, it can modulate copper-dependent cellular processes.







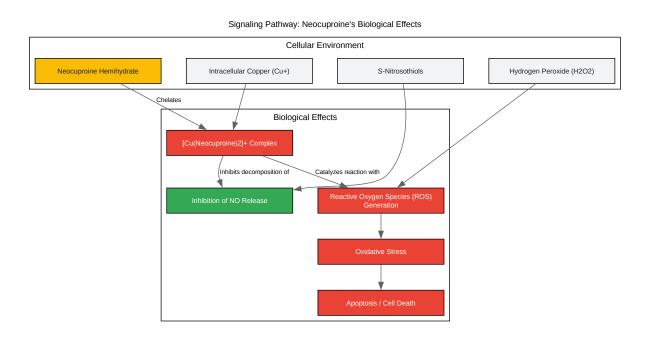
Interaction with Nitric Oxide (NO) Signaling:

Neocuproine has been shown to inhibit the copper-catalyzed release of nitrosonium (NO+) from S-nitrosothiols.[1] This suggests an interaction with the nitric oxide signaling pathway, a critical regulator of various physiological processes, including vasodilation and neurotransmission. By chelating copper, Neocuproine can prevent the decomposition of S-nitrosothiols, thereby modulating the bioavailability of NO.

Induction of Oxidative Stress:

While Neocuproine can act as an antioxidant in certain contexts, its copper complex can also participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[7] This pro-oxidant activity is being explored for its potential therapeutic applications, particularly in cancer treatment, where elevated oxidative stress can selectively kill cancer cells.[8]





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Figure 2. Neocuproine's copper chelation and its downstream biological effects.

Conclusion

Neocuproine hemihydrate is a versatile and valuable reagent for researchers across various disciplines. Its well-defined physical and chemical properties, coupled with its specific reactivity with copper ions, make it an indispensable tool for antioxidant research and other analytical applications. Understanding its biological interactions provides a foundation for its exploration in drug development and the study of cellular signaling pathways. This guide serves as a



foundational resource for the effective and safe utilization of **Neocuproine hemihydrate** in a laboratory setting.

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